4-[4-(3-Hydroxypropylamino)-3-nitrophenyl]-2-methylphthalazin-1-one
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Overview
Description
4-{4-[(3-HYDROXYPROPYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE is an organic compound with a complex structure that includes a nitrophenyl group, a hydroxypropylamino group, and a dihydrophthalazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3-HYDROXYPROPYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps One common route starts with the nitration of a suitable aromatic precursor to introduce the nitro groupThe final step involves the formation of the dihydrophthalazinone core through a cyclization reaction under acidic or basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3-HYDROXYPROPYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxypropylamino group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: Oxo derivatives of the hydroxypropylamino group.
Reduction: Amino derivatives of the nitro group.
Substitution: Halogenated or sulfonated derivatives of the aromatic ring.
Scientific Research Applications
4-{4-[(3-HYDROXYPROPYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 4-{4-[(3-HYDROXYPROPYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropylamino group can form hydrogen bonds with active sites of enzymes, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Hydroxypropyl)amino]-3-nitrophenol
- 4-Hydroxypropylamino-3-nitrophenol
- 3-Nitro-N-(2-hydroxypropyl)-4-aminophenol
Uniqueness
4-{4-[(3-HYDROXYPROPYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE is unique due to the presence of the dihydrophthalazinone core, which imparts distinct chemical and biological properties. This core structure can enhance the compound’s stability and reactivity, making it a valuable candidate for various applications .
Properties
CAS No. |
577987-50-9 |
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Molecular Formula |
C18H18N4O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-[4-(3-hydroxypropylamino)-3-nitrophenyl]-2-methylphthalazin-1-one |
InChI |
InChI=1S/C18H18N4O4/c1-21-18(24)14-6-3-2-5-13(14)17(20-21)12-7-8-15(19-9-4-10-23)16(11-12)22(25)26/h2-3,5-8,11,19,23H,4,9-10H2,1H3 |
InChI Key |
CXZQQGAELGAKMH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)NCCCO)[N+](=O)[O-] |
solubility |
8.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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